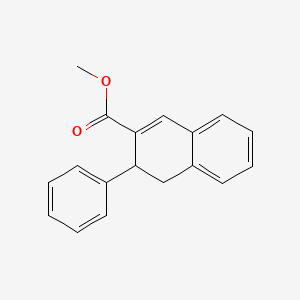
Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate is an organic compound belonging to the class of dihydronaphthalenes. This compound is characterized by a naphthalene ring system with a phenyl group and a methyl ester functional group. Dihydronaphthalene derivatives are known for their diverse biological activities and are used as building blocks in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydronaphthalene derivatives, including Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate, often involves the dearomatisation of naphthalene derivatives by nucleophilic addition of organometallic reagents . One common method is the reaction of naphthalene derivatives with Grignard reagents, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce halogens or other functional groups .
Applications De Recherche Scientifique
Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a fluorescent ligand, it binds to estrogen receptors, modulating their activity. As an inhibitor of aldosterone synthase, it interferes with the enzyme’s function, reducing aldosterone production and alleviating symptoms of heart failure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nafoxidene: A biologically active dihydronaphthalene derivative used as a fluorescent ligand for estrogen receptors.
Dihydronaphthalene derivatives: Various compounds with similar structures and biological activities.
Uniqueness
Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
83303-59-7 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)17-12-15-10-6-5-9-14(15)11-16(17)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3 |
Clé InChI |
GRTUBOVPISAPSG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC=CC=C2CC1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


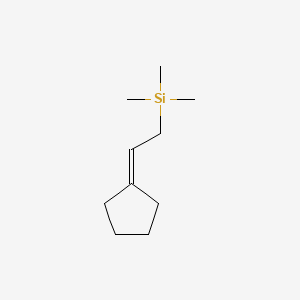

![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
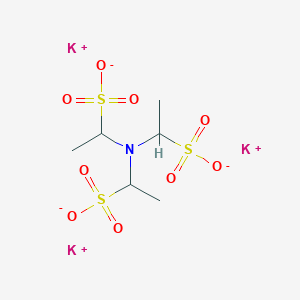

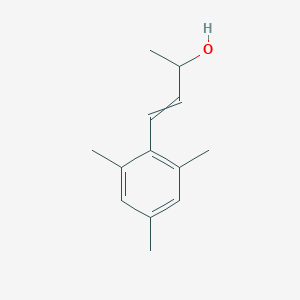
![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)

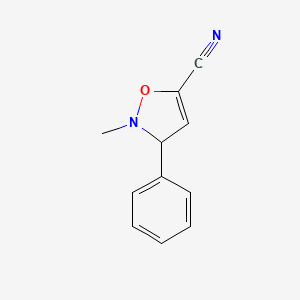

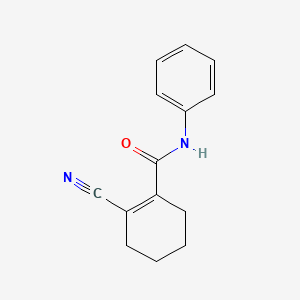
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)

